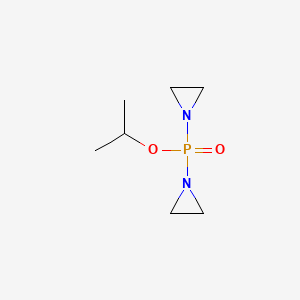
Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester is a compound that features a phosphinic acid core with two aziridinyl groups and an isopropyl ester Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester typically involves the reaction of aziridine with phosphinic acid derivatives. One common method is the nucleophilic ring-opening reaction of aziridines, which can be catalyzed by various Lewis acids or protic acids . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The aziridine rings can be opened by nucleophiles, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to yield phosphines.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of catalysts such as Lewis acids (e.g., BF3) or protic acids (e.g., HCl) to facilitate the ring-opening of aziridines .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can yield amino-phosphinic acid derivatives, while reaction with alcohols can produce hydroxy-phosphinic acid derivatives .
Applications De Recherche Scientifique
Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester primarily involves the ring-opening of its aziridine groups. This ring strain makes the aziridine rings highly reactive, allowing them to interact with various nucleophiles. The molecular targets and pathways involved depend on the specific application, but generally, the compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules or other substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simpler compound with a single aziridine ring, used in similar nucleophilic substitution reactions.
Phosphinic acid derivatives: Compounds with different substituents on the phosphinic acid core, used in various chemical syntheses.
Uniqueness
Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester is unique due to the presence of two aziridine rings, which provide higher reactivity and versatility in chemical reactions compared to simpler aziridine compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high reactivity .
Propriétés
Numéro CAS |
35996-72-6 |
|---|---|
Formule moléculaire |
C7H15N2O2P |
Poids moléculaire |
190.18 g/mol |
Nom IUPAC |
1-[aziridin-1-yl(propan-2-yloxy)phosphoryl]aziridine |
InChI |
InChI=1S/C7H15N2O2P/c1-7(2)11-12(10,8-3-4-8)9-5-6-9/h7H,3-6H2,1-2H3 |
Clé InChI |
LSHNBTIIPPKGFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(N1CC1)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


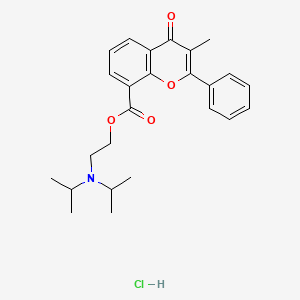

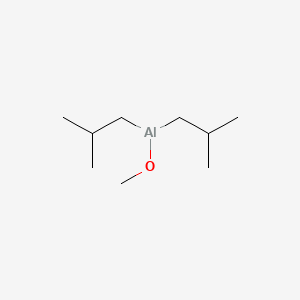
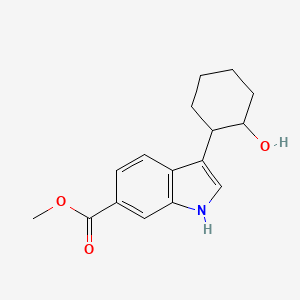
![6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B13826765.png)

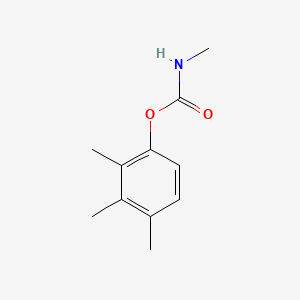
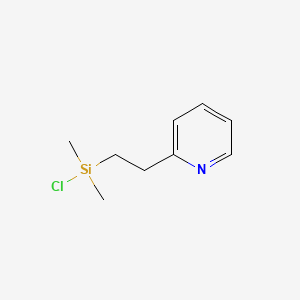

![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
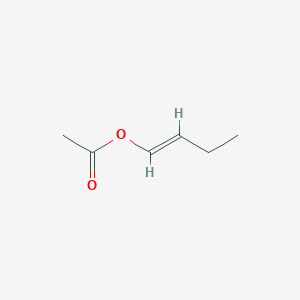
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
